3-Chloro-N,N-bis(2-chloroethyl)aniline (CAS 5520-28-5) is a bifunctional nitrogen mustard and a highly reactive electrophilic building block. In industrial and pharmaceutical contexts, it is primarily recognized as Trazodone Impurity 33, a critical process-related intermediate. Structurally, it features an electron-withdrawing meta-chloro substituted aniline core bonded to two 2-chloroethyl groups, making it an efficient precursor for the synthesis of complex N-heterocycles such as 1-(3-chlorophenyl)piperazine derivatives. Its dual role as both a synthetic intermediate and a regulated analytical reference standard drives its procurement in active pharmaceutical ingredient (API) manufacturing and medicinal chemistry workflows [1].
Substituting this specific compound with related analogs or downstream products compromises both analytical compliance and synthetic efficiency. In quality control, utilizing the cyclized product 1-(3-chlorophenyl)piperazine as a proxy fails to detect the specific genotoxic alkylating hazard of the uncyclized bis-chloroethyl intermediate, violating strict regulatory limits for API release. In synthetic applications, replacing it with the unsubstituted N,N-bis(2-chloroethyl)aniline alters the basicity of the nitrogen, fundamentally changing the kinetics of aziridinium ion formation and leading to mismatched reactivity profiles. Furthermore, attempting to substitute it with the unactivated diol precursor (3-chloro-N,N-bis(2-hydroxyethyl)aniline) forces the end-user to perform hazardous and yield-reducing chlorination steps in-house [1].
For the regulatory release of Trazodone API, 3-chloro-N,N-bis(2-chloroethyl)aniline must be quantified directly to ensure clearance of genotoxic alkylating agents. The uncyclized mustard has an exact mass of 251.004 Da, providing a distinct chromatographic and mass-to-charge signature compared to the downstream cyclized impurity 1-(3-chlorophenyl)piperazine (196.08 Da). Regulatory guidelines mandate the specific monitoring of this bifunctional electrophile, often to limits below 2.5 ppm, meaning downstream metabolites cannot serve as calibration substitutes .
| Evidence Dimension | Analytical specificity for genotoxic impurity clearance |
| Target Compound Data | Exact mass 251.004 Da (Trazodone Impurity 33) |
| Comparator Or Baseline | 1-(3-chlorophenyl)piperazine (Exact mass 196.08 Da) |
| Quantified Difference | Complete structural and mass resolution required for <2.5 ppm limit tests |
| Conditions | HPLC/LC-MS impurity profiling of Trazodone API |
API manufacturers must procure this exact certified reference standard to legally validate genotoxic impurity clearance in commercial batches.
The reactivity of nitrogen mustards is governed by the rate of intramolecular cyclization to form the reactive aziridinium ion. The 3-chloro substitution on the aniline ring exerts an electron-withdrawing inductive effect (Hammett constant σ_m = +0.37). This decreases the electron density on the nitrogen atom compared to the unsubstituted N,N-bis(2-chloroethyl)aniline baseline (σ = 0). Consequently, the rate of spontaneous cyclization and background aqueous hydrolysis is attenuated, providing a wider, more controlled process window when handling the compound prior to the addition of nucleophilic trapping agents [1].
| Evidence Dimension | Nitrogen nucleophilicity and aziridinium formation rate |
| Target Compound Data | Attenuated reactivity (Hammett σ_m = +0.37) |
| Comparator Or Baseline | N,N-bis(2-chloroethyl)aniline (σ = 0) |
| Quantified Difference | Slower background hydrolysis and extended stability in polar media |
| Conditions | Pre-reaction handling in polar aprotic or aqueous solvent systems |
Buyers synthesizing complex N-heterocycles benefit from this controlled reactivity, which minimizes degraded side-products compared to highly reactive unsubstituted mustards.
When synthesizing N-substituted 1-(3-chlorophenyl)piperazines, utilizing 3-chloro-N,N-bis(2-chloroethyl)aniline allows for a direct, one-pot bimolecular cyclization with primary amines. If a buyer opts for the unactivated 3-chloro-N,N-bis(2-hydroxyethyl)aniline precursor, the synthetic route requires an initial activation step using aggressive reagents like thionyl chloride. Procuring the pre-chlorinated bis-chloroethyl form eliminates this hazardous step, bypassing the generation of acidic byproducts and removing the need for an intermediate purification cycle [1].
| Evidence Dimension | Synthetic steps to cyclized piperazine derivative |
| Target Compound Data | 1 step (direct amine condensation) |
| Comparator Or Baseline | 3-chloro-N,N-bis(2-hydroxyethyl)aniline (requires 2 steps) |
| Quantified Difference | Elimination of in-house chlorination and 1 purification cycle |
| Conditions | Bench-scale or pilot-scale heterocycle synthesis |
Procuring the pre-chlorinated building block streamlines the synthetic route and eliminates the need to handle highly corrosive chlorinating agents in the buyer's facility.
Essential as a certified reference standard (Trazodone Impurity 33) for validating the clearance of genotoxic alkylating intermediates in commercial antidepressant manufacturing, ensuring compliance with strict ppm-level regulatory thresholds[1].
Serves as a bifunctional electrophilic building block for the direct, one-step preparation of N-alkyl or N-aryl 1-(3-chlorophenyl)piperazine derivatives in medicinal chemistry, bypassing the need for diol chlorination [1].
Utilized in physical organic chemistry and pharmacological research as a model nitrogen mustard to study the modulating effects of meta-halogenation on aziridinium ion formation and DNA cross-linking kinetics [2].